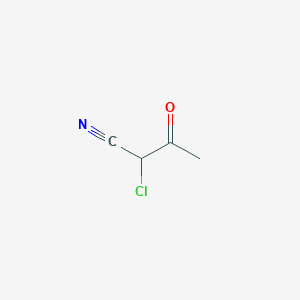

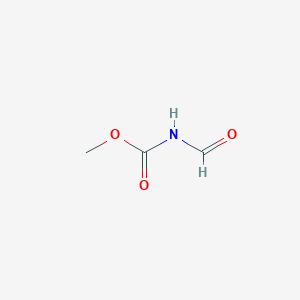

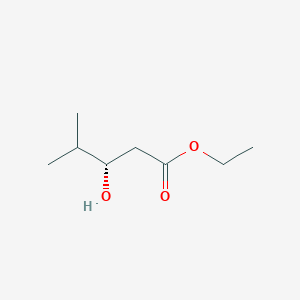

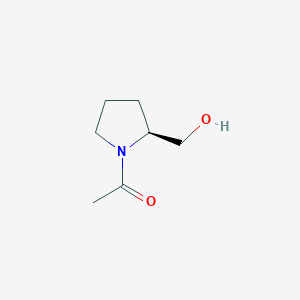

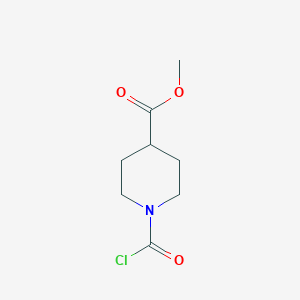

1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester

Overview

Description

CCPM is a synthetic compound that has been used in a variety of scientific research studies due to its potential applications in the field of pharmacology. This compound has been shown to have a number of interesting properties, including its ability to interact with the central nervous system and modulate various neurotransmitter systems. Additionally, CCPM has been shown to have potential applications in the treatment of a number of different diseases and conditions, including Parkinson's disease, schizophrenia, and depression.

Scientific Research Applications

Synthesis of Antimicrobial Agents

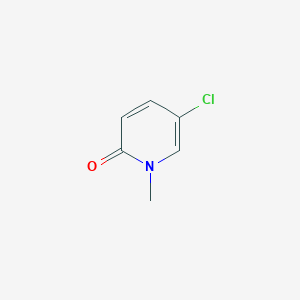

- A series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases were prepared starting from 2,6-pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester. Many of these compounds exhibited significant antimicrobial activity, showcasing the utility of related structures in developing potential antimicrobial agents (M. Al-Omar & A. Amr, 2010).

Advancements in Organic Synthesis

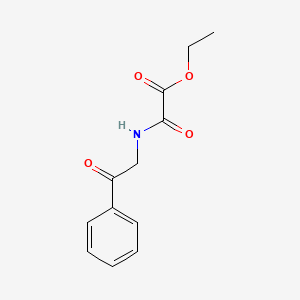

- The methyl esters of L-phenylalanine and L-methionine were used in conjugate additions to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines, demonstrating a method for the enantioselective synthesis of complex cyclic compounds (T. G. Back & K. Nakajima, 2000).

Fullerene Chemistry

- Fullerene derivatives were synthesized by acylation of 2,5-dimethoxycarbonyl[60]fulleropyrrolidine with various chlorocarbonyl compounds. These derivatives, including those from "1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester," have potential applications in materials science and nanotechnology (S. Zhang et al., 2002).

Anticancer Agent Development

- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were evaluated as anticancer agents, highlighting the relevance of such structures in medicinal chemistry for developing novel therapies (A. Rehman et al., 2018).

Piperidine-related Alkaloid Synthesis

- C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester was examined as a chiral building block for the synthesis of piperidine-related alkaloids, indicating its significance in the synthesis of natural products and bioactive compounds (H. Takahata et al., 2002).

Mechanism of Action

Target of Action

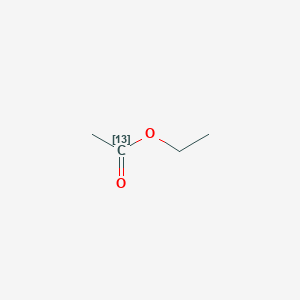

It’s worth noting that similar compounds, such as boronic esters, are known to play a significant role in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of similar compounds, the suzuki–miyaura (sm) coupling reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds, such as pinacol boronic esters, are known to be involved in protodeboronation . Protodeboronation is a process that involves the removal of a boron atom from an organic compound .

Result of Action

In the context of similar compounds, the suzuki–miyaura coupling reaction results in the formation of a new carbon-carbon bond .

Action Environment

The action, efficacy, and stability of 1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction conditions can significantly impact the action of similar compounds.

Properties

IUPAC Name |

methyl 1-carbonochloridoylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO3/c1-13-7(11)6-2-4-10(5-3-6)8(9)12/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXGQWSBJUOSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90531757 | |

| Record name | Methyl 1-(chlorocarbonyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86264-79-1 | |

| Record name | Methyl 1-(chlorocarbonyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.